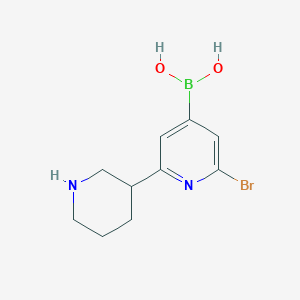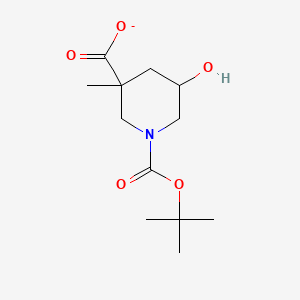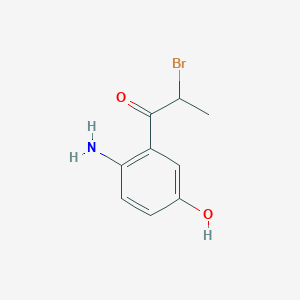
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H13BBrNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a bromine atom at the 5-position, a tert-butyl group at the 2-position, and a boronic acid group at the 3-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-(tert-butyl)pyridine, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 5-position.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles (e.g., amines, thiols) and suitable solvents (e.g., ethanol, acetonitrile).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drug candidates and medicinal chemistry research.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the bromine and tert-butyl groups.
5-Bromopyridine-3-boronic acid: Similar structure but lacks the tert-butyl group.
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid: Similar structure but has a carbamoyl group instead of a bromine atom.
Uniqueness
(5-Bromo-2-(tert-butyl)pyridin-3-yl)boronic acid is unique due to the presence of both the bromine atom and the tert-butyl group, which provide distinct reactivity and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its versatility in various chemical reactions.
属性
分子式 |
C9H13BBrNO2 |
|---|---|
分子量 |
257.92 g/mol |
IUPAC 名称 |
(5-bromo-2-tert-butylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H13BBrNO2/c1-9(2,3)8-7(10(13)14)4-6(11)5-12-8/h4-5,13-14H,1-3H3 |
InChI 键 |
YJMTXMXYGLTIEA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1C(C)(C)C)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


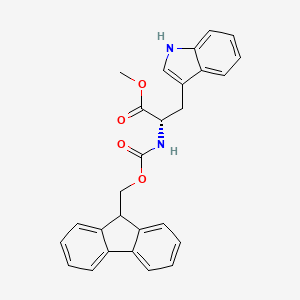
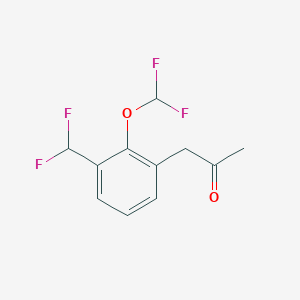
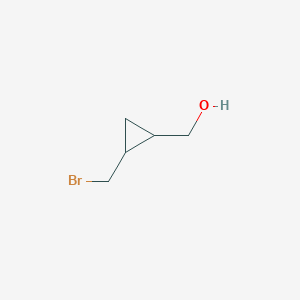
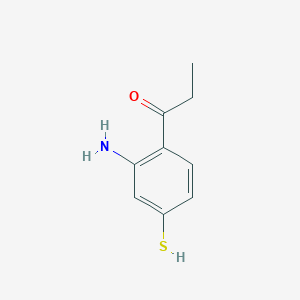


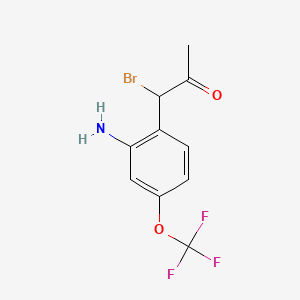
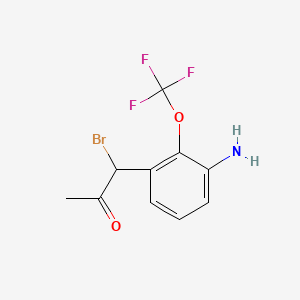
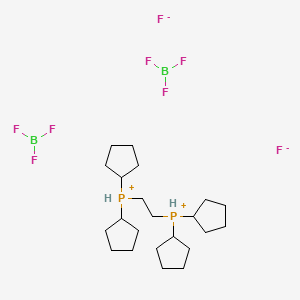
![3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14070670.png)
